molecular formula C13H15N3 B1501957 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole CAS No. 885272-72-0

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole

Cat. No. B1501957
CAS RN: 885272-72-0
M. Wt: 213.28 g/mol
InChI Key: XMNMKECUETVISF-UHFFFAOYSA-N
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Description

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole, also known as MTPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indazole derivatives and has shown promising results in various pre-clinical studies.

Mechanism of Action

The exact mechanism of action of 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole is not fully understood. However, it has been suggested that this compound may act as a modulator of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain sensation, inflammation, and neuronal signaling. This compound has been shown to increase the levels of endocannabinoids in the brain, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the brain. Furthermore, this compound has been shown to increase the levels of neurotrophic factors such as BDNF, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole has several advantages for lab experiments. It has a high affinity for the cannabinoid receptors and can be used as a tool compound to study the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is that its pharmacokinetic properties are not well understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole. One direction is to further elucidate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential therapeutic applications in various disease models. Furthermore, the pharmacokinetic properties of this compound need to be further studied to optimize its use in experimental settings. Overall, this compound shows promising potential as a therapeutic compound, and further research is needed to fully understand its applications.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various pre-clinical studies. It can be synthesized through a multi-step process with good yield and purity. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, and may act as a modulator of the endocannabinoid system. While this compound has several advantages for lab experiments, its pharmacokinetic properties need to be further studied. Future research directions include further elucidating its mechanism of action and studying its potential therapeutic applications in various disease models.

Scientific Research Applications

5-(1-Methyl-1,2,3,6-tetrahydro-pyridin-4-YL)-1H-indazole has shown potential therapeutic applications in various pre-clinical studies. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to have a positive effect on memory and learning in animal models of Alzheimer's disease. Furthermore, this compound has been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNMKECUETVISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696153
Record name 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-72-0
Record name 5-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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